(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities .
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .
Chemical Reactions Analysis
The chemical properties of 3-amino-5-methylisoxazole in reactions involving pyruvic acid derivatives have been reported . Only the NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure. For example, (5-Methylisoxazol-3-yl)methanol is a colorless to light yellow liquid .
Scientific Research Applications
Insecticidal Activities
(E)-2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide and its analogs show promise in insecticidal applications. Studies have demonstrated that certain compounds within this class exhibit significant insecticidal activities. For instance, specific derivatives have displayed high mortality rates against the diamondback moth (Plutella xylostella), a common pest in agriculture. The relationship between the molecular structure of these compounds and their insecticidal activity has been a subject of research, indicating potential for developing novel insecticides based on these chemical structures (Qi et al., 2014); (Liu et al., 2017).
Catalysis in Green Chemistry
The compound and its derivatives have been employed in the field of green chemistry, particularly in catalysis. Studies show that these compounds, when used as ligands in the preparation of palladium(II) complexes, act as high-turnover-number catalysts for carbon-carbon cross-coupling reactions. This application is significant for promoting environmentally friendly chemical processes (Bumagin et al., 2018).
Antibacterial Properties
Some derivatives of this compound have been studied for their antibacterial properties. Research indicates that certain synthesized compounds within this chemical class possess potent antibacterial activities against strains such as Staphylococcus aureus and Bacillus cereus. This suggests the potential for developing new antibacterial agents from these compounds (Kakanejadifard et al., 2013).
Safety and Hazards
Future Directions
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Properties
IUPAC Name |
(E)-2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(8-13-6-4-3-5-7-13)17(22)18-10-15-19-16(21-24-15)14-9-12(2)23-20-14/h3-9H,10H2,1-2H3,(H,18,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDBQGMALHPEY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C(=C/C3=CC=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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